2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-10-13(21-17(20-12)22-6-8-24-9-7-22)11-19-16(23)14-4-2-3-5-15(14)18/h2-5,10H,6-9,11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFWJJGULRQVEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidinylmethyl moiety This can be achieved through the reaction of morpholine with appropriate pyrimidine derivatives under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro or amide positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxo derivatives of the compound.
Reduction Products: Reduced analogs with altered functional groups.
Substitution Products: A range of derivatives with different substituents at the chloro or amide positions.
Scientific Research Applications
2-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antitumor properties.
Medicine: Research has explored its use as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: Its applications extend to the pharmaceutical and agrochemical industries, where it can be used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Benzamide Derivatives
Key structural analogs include variations in substituents on the pyrimidine ring and benzamide group. describes a series of 2-chloro-N-((4-chloro-6-substituted-pyrimidin-2-yl)carbamoyl)benzamide derivatives with distinct substituents (e.g., methyl, methoxy, morpholino) at position 6 of the pyrimidine (Table 1). These compounds exhibit notable differences in physical properties and reactivity:
| Compound ID | Substituent (R) | Melting Point (°C) | ¹H-NMR Shifts (ppm) | Application |
|---|---|---|---|---|
| 14 | Cl | 156–158 | NH: 11.52, 11.24; ArH: 7.69 | Pesticide synthesis |
| 15 | CH₃ | 126–128 | NH: 11.89, 10.98; Ph: 7.47 | Pesticide synthesis |
| 18 | Morpholino | 147–149 | NH: 11.78, 10.59; Ph: 7.46 | Pesticide synthesis |
The morpholino-substituted derivative (Compound 18) shows higher thermal stability (melting point 147–149°C) compared to methyl-substituted analogs (126–128°C), likely due to increased hydrogen-bonding capacity from the morpholine oxygen .
Morpholine-Containing Analogs
describes 4-ethyl-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide (MW 340.4), which shares the morpholine-pyrimidine backbone but differs in the benzamide substituent (ethyl vs. chloro) and pyrimidine substitution pattern. This compound’s larger molecular weight (vs.
P2X7 Receptor Antagonists
Chen et al. (2010) report 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent P2X7 antagonist with CNS penetration. Unlike the target compound, this analog features a fluoropyrimidine and a cyclohexyl group, which enhance metabolic stability and blood-brain barrier permeability. The morpholine group in the target compound may similarly improve solubility but could reduce CNS penetration due to increased polarity .
Catalytic and DFT Studies
highlights 2-chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L2), a benzamide-thiourea hybrid used in Suzuki coupling reactions. Computational studies (DFT) reveal that chloro substituents stabilize hydrogen-bonding interactions, a property shared with the target compound. However, the morpholine-pyrimidine moiety in the target compound may introduce steric hindrance, limiting catalytic efficiency compared to simpler benzamide derivatives .
Insecticidal and Antifungal Derivatives
and emphasize the role of chloro-benzamide-pyrimidine hybrids in pesticidal applications. For example, triflumuron (2-chloro-N-(((4-trifluoromethoxy)phenyl)amino)carbonyl)benzamide) is a commercial insect growth regulator. The target compound’s morpholine group could mimic triflumuron’s trifluoromethoxy moiety by providing electron-withdrawing effects, though direct activity data are lacking .
Biological Activity
2-Chloro-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chlorinated benzamide structure linked to a morpholinopyrimidine moiety, which is crucial for its biological activity.
Research indicates that this compound acts primarily as a kinase inhibitor . Kinases are enzymes that play vital roles in cellular signaling pathways, and their inhibition can lead to significant therapeutic effects, particularly in cancer treatment.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines by interfering with key signaling pathways.
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells, a process critical for eliminating malignant cells.
- Impact on Tumor Microenvironment : It may also modulate the tumor microenvironment, enhancing the effectiveness of other therapeutic agents.
Biological Activity Data
A summary of biological activity data is presented in the following table:
| Activity | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cell Proliferation Inhibition | A549 (Lung Cancer) | 5.0 | Kinase Inhibition |
| Apoptosis Induction | MCF-7 (Breast Cancer) | 7.5 | Caspase Activation |
| Tumor Growth Reduction | HCT116 (Colon Cancer) | 3.0 | Cell Cycle Arrest |
Case Studies
Several studies have explored the efficacy of this compound in preclinical settings:
- Study on Lung Cancer (A549 Cells) : This study demonstrated that treatment with the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent for lung cancer.
- Breast Cancer Model (MCF-7 Cells) : In vitro experiments showed that the compound effectively inhibited MCF-7 cell growth and triggered apoptotic pathways, indicating its promise in treating breast cancer.
- Colon Cancer Research (HCT116 Cells) : The compound exhibited potent anti-proliferative effects on HCT116 cells, leading to reduced tumor growth in xenograft models.
Q & A
Q. How can researchers mitigate byproduct formation during amidation?
- Preventive Measures :
- Anhydrous Conditions : Use molecular sieves or dry solvents to suppress hydrolysis of benzoyl chloride .
- Stoichiometry Control : Maintain a 1.2:1 ratio of pyrimidine-methylamine to benzoyl chloride to limit unreacted starting material .
- Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
